

JWG-071 protocol for inhibition studies

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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JWG-071: Basic Properties and Handling

Core Chemical and Biological Profile

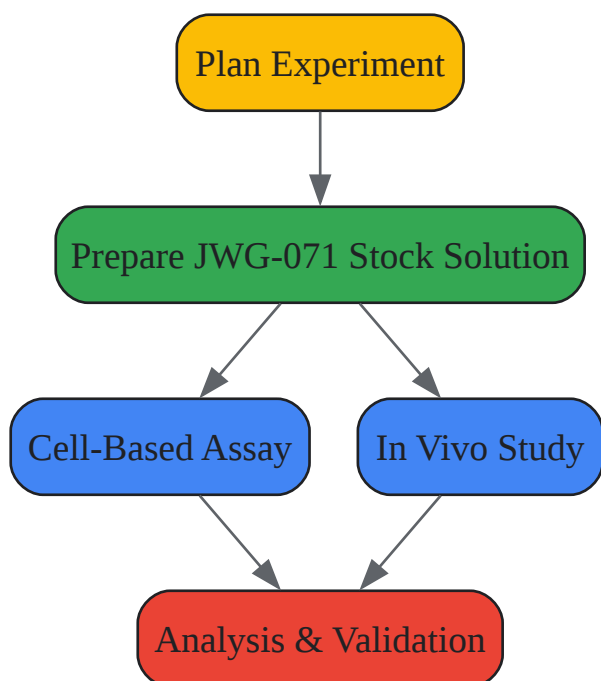
Property	Details
CAS Number	2250323-50-1 [1] [2]
Molecular Formula	C ₃₄ H ₄₄ N ₈ O ₃ [1]
Molecular Weight	612.76 g/mol [1]
Primary Target	ERK5 (IC ₅₀) [1] [2]
Secondary Target	LRRK2 (IC ₅₀ = 109 nM) [1]
Appearance	Light yellow to yellow solid [1]

Key Biological Characteristics:

- Selectivity:** JWG-071 was developed as a kinase-selective chemical probe for ERK5 with reduced off-target activity against Brd4/BET, a limitation of earlier ERK5 inhibitors like XMD8-92 [2].
- Mechanism:** It inhibits ERK5 kinase activity, which is crucial for its role in regulating cell proliferation, survival, and resistance to therapy [3].

Standard Experimental Protocols

The application of **JWG-071** varies depending on the experimental model. The workflow below outlines a general process for setting up inhibition studies.



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Stock Solution Preparation and Storage

This is a critical first step to ensure compound integrity and accurate dosing.

- **Solvent:** Prepare stock solutions in **DMSO** [1]. A typical concentration for a stock solution is **10 mM** [1].
- **Storage:**
 - **Powder:** Store at -20°C for 3 years or at 4°C for 2 years [1].
 - **Stock Solution:** For long-term storage, keep at -80°C for 2 years or at -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles [1].
- **Working Concentration:** The final concentration of DMSO in cell culture assays should generally not exceed 0.1-0.5% to maintain cell viability.

Cell-Based Inhibition Assays

JWG-071 is used in 2D and 3D cell cultures to study its effects on viability, apoptosis, and synergy with other agents.

- **Typical Dosing:** Effective concentrations in cell culture typically range from **low micromolar to nanomolar levels**, depending on the cell type and assay.
- **Pretreatment:** In many studies, cells are pretreated with **JWG-071** for a period (e.g., 1-2 hours) before adding another stimulus or death receptor agonist [3].
- **Key Assay: Sensitization to Death Receptor Agonists**
 - **Purpose:** To test if ERK5 inhibition sensitizes cancer cells to extrinsic apoptosis induced by ligands like TRAIL, TNF α , or FasL [3].
 - **Example Protocol (from [3]):**
 - **Cell Plating:** Plate endometrial cancer (e.g., Ishikawa) or other cancer cells in culture dishes.
 - **Pre-incubation:** Treat cells with **JWG-071** (e.g., 1-10 μ M) or a vehicle control (DMSO) for 1-2 hours.
 - **Co-treatment:** Add recombinant TRAIL (e.g., 25-150 ng/mL) to the medium.
 - **Incubation:** Continue the combined treatment for 24-48 hours.
 - **Analysis:** Assess cell viability (e.g., MTT assay), caspase activation (Western blot for cleaved caspase-8 and -3), and apoptosis (Annexin V staining) [3].
 - **Validation:** The pan-caspase inhibitor QVD-OPh can be used to confirm that cell death is caspase-dependent [3].

In Vivo Studies

While the provided search results primarily focus on *in vitro* and cell-based work, **JWG-071** is used in preclinical animal models. You would need to consult specific *in vivo* studies for detailed dosing, but the compound's availability from suppliers in milligram to gram quantities supports its use in such research [1] [2].

Application Examples in Cancer Research

The table below summarizes specific experimental contexts and findings from recent studies using **JWG-071**.

Research Context	Cell Lines / Models Used	Key Experimental Findings with JWG-071	Reference
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| **Sensitization to Extrinsic Apoptosis** | Endometrial cancer (Ishikawa, AN3CA), cervical cancer (HeLa) | Synergized with TRAIL; enhanced caspase-8 and -3 activation; increased cytotoxicity in combination with TNF α or FasL. | [3] | | **Inhibition of HH/GLI Signaling** | Melanoma (A375, SK-Mel-5), HeLa cells | Reduced GLI1/GLI2 protein levels and transcriptional activity; combined targeting with GLI inhibitors more effective in reducing 3D spheroid growth. | [4] | | **Induction of Cellular Senescence** | Melanoma cells (A375, SK-Mel-5, SSM2c) | Induced senescence-associated β -galactosidase activity and p21 expression; led to a permanent cell-cycle arrest. | [5] |

Experimental Design Considerations

- **Validating ERK5 Inhibition:** Always include functional validation of ERK5 inhibition in your system. This can be done by Western blotting to show reduced phosphorylation of downstream ERK5 targets (e.g., c-Fos, c-Myc) or by using ERK5-specific reporter assays [6] [4].
- **Combination Therapies:** **JWG-071** has shown great promise in combination with other agents, such as MAPK pathway inhibitors (Trametinib) in NRAS-mutant melanoma or with death receptor agonists in resistant cancers [7] [3].
- **Controls are Critical:** Ensure your experiments include appropriate controls:
 - **Vehicle control** (DMSO at the same concentration as used for **JWG-071**).
 - **Positive control** for your assay (e.g., a known apoptosis inducer).
 - **Genetic controls** (e.g., ERK5/MAPK7 knockdown or knockout cells) to confirm that **JWG-071**'s effects are on-target [3].

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
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| **Low Solubility or Precipitation** | Poor solubility in aqueous buffer; stock solution too old or improperly stored. | Ensure fresh DMSO stock; use recommended solvent protocols for in vivo work (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) [1]. | | **No Observed Effect** | Concentration too low; insufficient treatment time; cell line is not dependent on ERK5 signaling. | Perform a dose-response curve;

increase pretreatment time; validate ERK5 expression and pathway activity in your cell model. | | **High Cytotoxicity in Control** | DMSO concentration is too high. | Dilute the stock solution further to keep final DMSO concentration below 0.5%. |

Summary

JWG-071 is a critical tool for elucidating the complex functions of the MEK5/ERK5 pathway. These detailed protocols provide a foundation for designing robust experiments to explore its therapeutic potential, particularly in overcoming drug resistance and inducing senescence or apoptosis in cancer cells.

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References

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